6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester
Overview
Description
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is a heterobifunctional cross-linker that contains N-hydroxysuccinimide (NHS) ester and maleimide groups . This allows covalent conjugation of amine- and sulfhydryl-containing molecules .
Synthesis Analysis
NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .Molecular Structure Analysis
The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .Chemical Reactions Analysis
NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .Physical And Chemical Properties Analysis
The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .Scientific Research Applications
Surface Reactions and Biomolecular Immobilization
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (SMH) is widely used in surface reactions involving amines. Xiao et al. (2004) and Xiao et al. (2005) explored how SMH enables immobilization of biomolecules such as peptides on surfaces. Their studies revealed the formation of maleimide-pendant surfaces, which are crucial for amino-terminated structures and bridging structures in biomolecular immobilization (Xiao et al., 2004) (Xiao et al., 2005).
Chemical Cross-Linking in Protein Structure Analysis
Chen et al. (2013) examined the reactivity of chemical cross-linkers, including SMH, with proteins. They found that the structure of the protein and the reactive groups of the chemical cross-linker, particularly maleimides, play a significant role in cross-linking efficiency. This research highlights the importance of SMH in mapping three-dimensional protein structures (Chen, Nielsen, & Zenobi, 2013).
Enhancing Stability and Reactivity in Aqueous Media
Kida et al. (2007) studied various 6-maleimidohexanoic acid active esters, including SMH, for their reactivity and stability in aqueous media. Their research is pivotal in understanding the stability and reactivity of these compounds, which are essential for the preparation of enzyme immunoconjugates (Kida et al., 2007).
Protein Labeling and PET Imaging
Wängler et al. (2012) utilized SMH in protein labeling for positron emission tomography (PET) imaging. This study demonstrates the utility of SMH in bioconjugation and its application in advanced imaging techniques (Wängler et al., 2012).
Impact on Cellular Fatty Acid Uptake
Coort et al. (2002) investigated the use of Sulfo-N-succinimidyl esters of long-chain fatty acids, highlighting their specificity in inhibiting cellular fatty acid uptake. This study sheds light on the functional significance of plasmalemmal proteins in the fatty acid uptake process and the specific role of these esters in that mechanism (Coort et al., 2002).
Albumin-Binding Prodrugs
Warnecke et al. (2004) synthesized and examined the biological activity of maleimide derivatives of the anticancer drug carboplatin as albumin-binding prodrugs. They explored the interaction of these compounds with human serum albumin, demonstrating the potential of SMH derivatives in improving antitumor effects (Warnecke et al., 2004).
Conjugation in Drug Development
Ehrlich et al. (2013) discussed the preparation of albumin conjugates using heterobifunctional linkers like SMH. This research is integral in understanding the role of these conjugates in drug development, especially in extending the half-life of therapeutic agents (Ehrlich et al., 2013).
Future Directions
The compound has been used in the synthesis of maleimide-activated carbohydrates for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction . It has also been used in the synthesis of a glucuronide prodrug of doxorubicin bearing a maleimide side chain as an antitumor agent .
properties
IUPAC Name |
sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXXTLMKGZDPV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401051 | |
Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |
CAS RN |
215312-86-0 | |
Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfo-EMCS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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